2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride
Overview
Description
CSRM617 (hydrochloride) is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), which is a master regulator of the androgen receptor. The compound has a molecular formula of C10H13N3O5 · HCl and a molecular weight of 291.69 g/mol . It is known for its ability to induce apoptosis in prostate cancer cells by disrupting OC2 target genes promoter binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CSRM617 (hydrochloride) involves the condensation of (2,3,4-trihydroxyphenyl)methylene with hydrazino-2-amino-3-hydroxy-1-propanone, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of CSRM617 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
CSRM617 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral to slightly acidic pH.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. Conditions include controlled temperatures and pH to prevent over-oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce quinones or other oxidized forms .
Scientific Research Applications
CSRM617 (hydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in cell biology research to study apoptosis and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating prostate cancer and other androgen receptor-related conditions.
Mechanism of Action
CSRM617 (hydrochloride) exerts its effects by directly targeting the HOX domain of the transcription factor ONECUT2 (OC2). This interaction disrupts the binding of OC2 to the promoters of its target genes, leading to the inhibition of OC2-dependent gene expression . The compound induces apoptosis in prostate cancer cells by activating caspase-3 and poly (ADP-ribose) polymerase (PARP), resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
- LDC000067 hydrochloride
- AR-R17779 Hydrochloride
- CP-376395 hydrochloride
- OSU6162 hydrochloride
- PF-04363467 hydrochloride
- ML 00253764 hydrochloride
- TG11-77 Hydrochloride
- PF-06758955 hydrochloride
- PF-03246799 hydrochloride
- A-77636 hydrochloride hydrate
Uniqueness
CSRM617 (hydrochloride) is unique due to its high selectivity for the transcription factor ONECUT2 (OC2) and its potent ability to induce apoptosis in prostate cancer cells. This specificity makes it a valuable tool for studying OC2-related pathways and developing targeted therapies for androgen receptor-related conditions .
Properties
IUPAC Name |
2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-3,6,14-17H,4,11H2,(H,13,18);1H/b12-3+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUPSOQAGSOATG-QXKVDVGOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=N/NC(=O)C(CO)N)O)O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019550 | |
Record name | 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1848237-08-0, 1353749-74-2 | |
Record name | 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-hydroxy-N'-[(E)-(2,3,4-trihydroxyphenyl)methylene]propanehydrazide hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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